

# Comprehensive FTIR Characterization Guide: N-Phenyloctanamide

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## Compound of Interest

Compound Name: *N-phenyloctanamide*

CAS No.: 6998-10-3

Cat. No.: B1605187

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## Executive Summary

Compound: **N-Phenyloctanamide** (Synonyms: Octananilide, Caprylanilide) CAS: 103-84-4 (Acetanilide analog reference); Specific CAS for Octananilide: 622-50-4. Molecular Formula:  $C_{14}H_{21}NO$  Application: Pharmaceutical intermediate, surfactant model, phase change material.

Fourier Transform Infrared (FTIR) spectroscopy is the primary technique for validating the synthesis of **N-phenyloctanamide** from its precursors (aniline and octanoyl chloride/octanoic acid). This guide details the specific spectral shifts that confirm the formation of the amide bond, distinguishing the product from starting materials through the emergence of characteristic Amide I and II bands and the suppression of precursor signals.

## Experimental Protocol

### Synthesis & Sampling Context

To accurately interpret the spectrum, one must understand the sample's history. The most common synthesis route involves the Schotten-Baumann reaction or direct condensation.

- Reaction: Aniline ( ) + Octanoyl Chloride ( )

## N-Phenyloctanamide + HCl.

- Physical State: **N-Phenyloctanamide** is a solid at room temperature (Melting Point approx. 55-60 °C).
- Sampling Technique:
  - Solid State (Preferred): KBr Pellet or Diamond ATR (Attenuated Total Reflectance). ATR is recommended for rapid screening; KBr is superior for resolving sharp aromatic overtones.
  - Solution State:

or

(used for H-bonding studies). Note: This guide focuses on solid-state (ATR/KBr) values.

## Step-by-Step Characterization Workflow

- Blank Correction: Collect a background spectrum of the clean ATR crystal or pure KBr.
- Precursor Scanning: Acquire reference spectra of pure Aniline and Octanoic Acid/Chloride.
- Product Scanning: Place 2-5 mg of dry, purified **N-phenyloctanamide** on the crystal. Apply high pressure to ensure contact.
- Parameter Setup: Resolution: 4  $\text{cm}^{-1}$ ; Scans: 32 or 64; Range: 4000–450  $\text{cm}^{-1}$ .

## Comparative Spectral Analysis

The validation of **N-phenyloctanamide** relies on a "disappearance/appearance" logic. You are looking for the loss of amine/acid chloride peaks and the gain of amide peaks.

## Primary Comparison: Product vs. Precursors

Feature	Precursor A: Aniline (Amine)	Precursor B: Octanoyl Chloride	Product: N- Phenyloctanami de	Validation Logic
N-H Stretch	Doublet (3440 & 3360 $\text{cm}^{-1}$ ) Sym/Asym primary amine	None	Singlet (3250–3300 $\text{cm}^{-1}$ ) Secondary amide H-bonded	CRITICAL: Collapse of doublet to singlet confirms .
C=O[1] Stretch	None	~1800 $\text{cm}^{-1}$ High freq due to Cl induction	1650–1660 $\text{cm}^{-1}$ (Amide I) Lowered by resonance	Shift from 1800 1660 confirms conversion of acid chloride to amide.
C-N Stretch	~1280 $\text{cm}^{-1}$ (Ar-N)	None	1540–1550 $\text{cm}^{-1}$ (Amide II) Coupled C-N + N-H bend	Appearance of Amide II is the "fingerprint" of secondary amides.
O-H Stretch	None	None (if pure) / Broad 3000+ (if acid)	Absent	Presence of broad OH indicates unreacted acid or wet sample.

## Secondary Comparison: Homologous Series

Comparing **N-phenyloctanamide** to Acetanilide (C2 analog) reveals the impact of the octyl chain.

- Aromatic Region (unchanged): Both show mono-substituted benzene peaks (750/690  $\text{cm}^{-1}$ ).
- Amide Region (unchanged): The electronic environment of the amide bond is similar; Amide I/II positions are nearly identical (~1660/1545  $\text{cm}^{-1}$ ).

- Aliphatic Region (Distinct): **N-phenyloctanamide** shows significantly stronger C-H stretches (2920/2850  $\text{cm}^{-1}$ ) and a distinct

rocking band ( $\sim 720 \text{ cm}^{-1}$ ), which is absent or weak in acetanilide due to the short chain.

## Detailed Band Assignment

The following table provides the definitive assignment of absorption bands for **N-phenyloctanamide**.

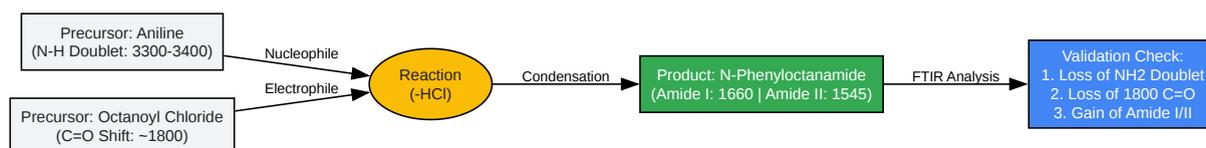
Frequency (cm <sup>-1</sup> )	Intensity	Assignment	Structural Significance
3280 – 3300	Medium, Sharp	Stretch	Secondary Amide. Indicates intermolecular Hydrogen bonding. Free N-H would be >3400.
3030 – 3060	Weak	Aromatic	Stretching of hydrogens on the phenyl ring.
2920 – 2930	Strong		Octyl Chain. Asymmetric stretching of the aliphatic backbone.
2850 – 2860	Medium		Octyl Chain. Symmetric stretching of the aliphatic backbone.
1650 – 1665	Very Strong	Amide I ( )	** carbonyl.** Lower frequency than esters due to resonance delocalization ( ).
1595 – 1605	Medium	Aromatic	"Ring breathing" mode of the phenyl group.
1535 – 1555	Strong	Amide II ( )	Characteristic of Secondary Amides. A mixed mode of N-H bending and C-N stretching.

1440 – 1460	Medium	Scissoring	Deformation of methylene groups in the octyl chain.
1300 – 1320	Medium	Amide III ( )	Complex mixed mode; confirms the amide linkage.
750 & 690	Strong	Out-of-Plane	Mono-substitution. Characteristic "oop" bends for a phenyl ring with 5 adjacent hydrogens.
720	Weak/Medium	Rocking	Long Chain Indicator. Only seen when where . Confirms the octyl tail.

## Visualizations

### Synthesis & Characterization Logic

This diagram illustrates the flow of atoms and the resulting spectral shifts during the synthesis.

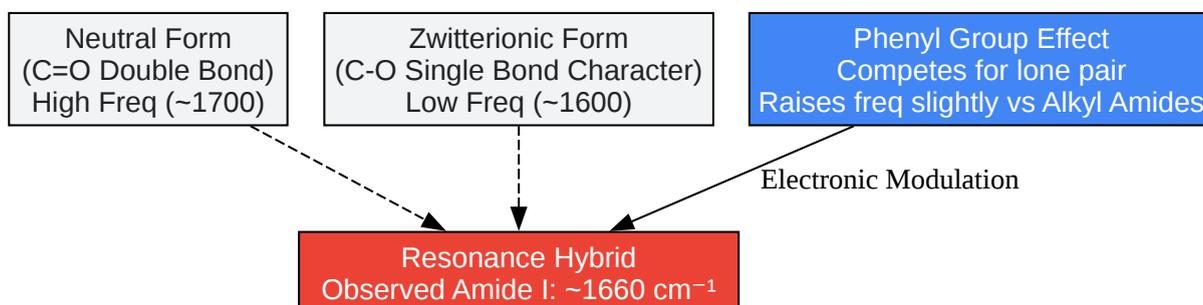


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Caption: Figure 1. Synthesis workflow and spectral checkpoints for validating **N-phenyl octanamide** formation.

## Vibrational Modes & Resonance

Understanding why the Amide I band is lower than a standard ketone is crucial for interpretation.



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Caption: Figure 2. Resonance contributions to the Amide I frequency position.

## References

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- LibreTexts Chemistry. Infrared Spectroscopy Absorption Table (Amides). Available at: [\[Link\]](#)
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## Sources

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